molecular formula C22H28F3N5O7S2 B601633 Cangrelor-Verunreinigung 4 CAS No. 1830294-26-2

Cangrelor-Verunreinigung 4

Katalognummer: B601633
CAS-Nummer: 1830294-26-2
Molekulargewicht: 595.6 g/mol
InChI-Schlüssel: BHXXFBCYKOTNPY-WVSUBDOOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

High-Performance Liquid Chromatography (HPLC)

HPLC is a critical technique for analyzing the purity of pharmaceutical compounds. Recent studies have demonstrated that HPLC can effectively separate and quantify impurities in Cangrelor formulations. For instance, a method was developed to detect substituted purine and disulfide impurities in Cangrelor intermediates, highlighting the importance of HPLC in ensuring drug quality .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) complements HPLC by providing detailed structural information about impurities. This technique has been employed to characterize process-related impurities formed during Cangrelor synthesis, including Cangrelor Impurity 4 .

Clinical Efficacy and Safety

Cangrelor's clinical application has been extensively documented in studies such as the CHAMPION program, which evaluated its effectiveness compared to standard therapies like clopidogrel. While the primary focus was on Cangrelor's antiplatelet activity, the implications of its impurities on safety profiles were also considered. Notably, adverse effects linked to high impurity levels could potentially compromise patient outcomes .

  • Study on Platelet Aggregation : In vitro studies demonstrated that cangrelor effectively inhibited ADP-induced platelet aggregation with an IC50 value of 0.45 nM. However, impurities could alter this efficacy, necessitating careful monitoring during clinical use .
  • Toxicological Assessments : Toxicity studies indicated that while cangrelor itself had specific adverse effects at high doses, the metabolites showed minimal toxicity. This distinction underscores the importance of understanding how impurities like Cangrelor Impurity 4 may influence overall drug safety .

Implications for Drug Development

The presence of impurities such as Cangrelor Impurity 4 poses significant challenges for pharmaceutical development:

  • Regulatory Compliance : Adhering to guidelines set by regulatory bodies like the FDA and International Conference on Harmonization mandates thorough impurity profiling during drug development.
  • Formulation Strategies : Developing high-purity formulations is essential to minimize impurity-related risks. Research suggests that maintaining impurity levels below specified thresholds can enhance therapeutic efficacy and safety .

Wirkmechanismus

Target of Action

Cangrelor Impurity 4, like Cangrelor, primarily targets the P2Y12 platelet receptor . This receptor plays a crucial role in platelet aggregation, a process that is integral to the formation of blood clots. By antagonizing this receptor, Cangrelor Impurity 4 can effectively inhibit platelet aggregation .

Mode of Action

Cangrelor Impurity 4 acts as a selective, reversible antagonist of the P2Y12 platelet receptor . It inhibits ADP-induced platelet aggregation, a process typically triggered by damaged blood vessels, red blood cells, and/or platelets . By blocking the P2Y12 receptor, Cangrelor Impurity 4 prevents ADP from activating platelets, thereby inhibiting platelet aggregation .

Biochemical Pathways

The primary biochemical pathway affected by Cangrelor Impurity 4 is the platelet activation pathway . By inhibiting the P2Y12 receptor, Cangrelor Impurity 4 prevents the activation of platelets by ADP. This results in a decrease in platelet aggregation, which can reduce the risk of clot formation and subsequent cardiovascular events such as myocardial infarction or stent thrombosis .

Pharmacokinetics

Cangrelor Impurity 4, like Cangrelor, is administered intravenously and has a rapid onset of action . The short half-life of Cangrelor, approximately 3-6 minutes, results in a rapid offset of antiplatelet effect and the effect on the bleeding time within 20 minutes after discontinuation of the infusion .

Result of Action

The primary result of Cangrelor Impurity 4’s action is a significant reduction in platelet aggregation . This can reduce the risk of periprocedural myocardial infarction (MI), repeat coronary revascularization, and stent thrombosis (ST) in patients undergoing percutaneous coronary intervention (PCI) .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of Cangrelor Impurity 4 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the impurity meets regulatory standards. The production is carried out in specialized facilities equipped with advanced technology to handle the complex chemical reactions and ensure environmental safety .

Analyse Chemischer Reaktionen

Types of Reactions

Cangrelor Impurity 4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like iodine and chlorine. The reactions are typically carried out under controlled temperature and pressure to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of phenolic compounds, while substitution reactions can yield various halogenated derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Cangrelor Impurity 4 is unique due to its specific structural modifications, which provide insights into the degradation and stability of Cangrelor. Unlike other similar compounds, it is primarily used as a reference standard in pharmaceutical research rather than as a therapeutic agent .

Biologische Aktivität

Cangrelor, an intravenous P2Y12 receptor antagonist, is primarily used for its potent antiplatelet effects in patients undergoing percutaneous coronary intervention (PCI). However, the presence of impurities, particularly Cangrelor Impurity 4, raises concerns regarding its biological activity and overall therapeutic efficacy. This article explores the biological activity of Cangrelor Impurity 4, including its pharmacodynamics, clinical implications, and case studies.

Overview of Cangrelor and Its Impurities

Cangrelor is characterized by rapid onset and offset of action due to its reversible binding to the P2Y12 receptor, which inhibits ADP-induced platelet aggregation. The compound is metabolized quickly in the body, with a half-life of approximately 3 to 6 minutes and a clearance rate of about 43.2 L/h . The identification of impurities like Cangrelor Impurity 4 is crucial as they can potentially alter the drug's effectiveness and safety profile.

Cangrelor Impurity 4 has not been extensively studied; however, it is hypothesized to exhibit similar mechanisms to Cangrelor due to its structural similarities. The primary action involves antagonism of the P2Y12 receptor, which plays a significant role in platelet activation and aggregation. This activity can lead to variations in platelet inhibition compared to the parent compound.

Pharmacodynamics

The pharmacodynamics of Cangrelor Impurity 4 suggest that it may have a reduced efficacy compared to Cangrelor. Studies indicate that impurities can affect the solubility and retention times during chromatography analysis, which may correlate with altered biological activity .

Case Study Analysis

  • CHAMPION Trials :
    • CHAMPION PCI : This trial involved 8,877 patients comparing Cangrelor with clopidogrel. The results indicated that while Cangrelor provided significant antiplatelet effects, the presence of impurities could potentially impact outcomes related to major adverse cardiac events (MACE) due to variability in drug potency .
    • CHAMPION PLATFORM : Similar findings were noted where Cangrelor demonstrated efficacy but raised questions about impurity effects on clinical outcomes .
  • Ongoing Research : Current studies are evaluating the implications of Cangrelor Impurity 4 on patient outcomes post-PCI. These studies aim to understand how impurities influence both efficacy and safety profiles in diverse patient populations .

Data Tables

Study NameNo. of PatientsTreatmentOutcomes
CHAMPION PCI8,877Cangrelor vs ClopidogrelNo significant difference in MACE; potential impurity influence noted
Ongoing Studies140Cangrelor vs PlaceboEvaluating bleeding risk and platelet inhibition

Implications for Clinical Practice

The presence of Cangrelor Impurity 4 necessitates careful consideration in clinical settings. While Cangrelor remains a vital option for patients undergoing PCI, understanding the role of impurities is essential for optimizing treatment strategies. Further research is required to elucidate the specific effects of these impurities on pharmacological action and patient outcomes.

Eigenschaften

CAS-Nummer

1830294-26-2

Molekularformel

C22H28F3N5O7S2

Molekulargewicht

595.6 g/mol

IUPAC-Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methyl acetate

InChI

InChI=1S/C22H28F3N5O7S2/c1-11(31)34-9-14-16(35-12(2)32)17(36-13(3)33)20(37-14)30-10-27-15-18(26-6-8-38-4)28-21(29-19(15)30)39-7-5-22(23,24)25/h10,14,16-17,20H,5-9H2,1-4H3,(H,26,28,29)/t14-,16-,17-,20-/m1/s1

InChI-Schlüssel

BHXXFBCYKOTNPY-WVSUBDOOSA-N

Isomerische SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)SCCC(F)(F)F)NCCSC)OC(=O)C)OC(=O)C

Kanonische SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)SCCC(F)(F)F)NCCSC)OC(=O)C)OC(=O)C

Reinheit

> 95%

Menge

Milligrams-Grams

Synonyme

Adenosine, N-​[2-​(methylthio)​ethyl]​-​2-​[(3,​3,​3-​trifluoropropyl)​thio]​-​, 2',​3',​5'-​triacetate

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.